GDP366

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

GDP366 is a novel small molecule identified as a dual inhibitor of survivin and Op18. Survivin is a member of the inhibitor of apoptosis protein family, essential for regulating cell division and preventing apoptosis, while Op18 is involved in microtubule dynamics during mitosis. GDP366 has shown significant potential in inducing cell growth inhibition, cellular senescence, and mitotic catastrophe in various cancer cell lines, making it a compound of interest in cancer research and therapeutic development .

The mechanism of action for GDP366 involves its ability to inhibit the expression and function of survivin and Op18. This inhibition disrupts critical cellular processes such as:

- Cell Cycle Regulation: By targeting survivin, GDP366 interferes with the proper segregation of chromosomes during cell division.

- Apoptosis Pathway Modulation: The compound promotes apoptosis in cancer cells by destabilizing the survivin-XIAP complex, which normally protects cells from programmed cell death .

The specific

GDP366 exhibits potent biological activity characterized by:

- Inhibition of Cell Proliferation: Studies have demonstrated that GDP366 reduces cell viability in various cancer models, including acute leukemia .

- Induction of Cellular Senescence: The compound triggers senescence pathways, which are crucial for halting the proliferation of cancer cells.

- Mitotic Catastrophe: By disrupting normal mitotic processes, GDP366 leads to errors in chromosome segregation, resulting in cell death .

These biological activities suggest that GDP366 could serve as an effective therapeutic agent against cancers that rely on survivin for survival and proliferation.

The synthesis of GDP366 involves several chemical steps that typically include:

- Starting Materials: The synthesis begins with readily available precursors that can be modified through various organic reactions.

- Key Reactions: These may include condensation reactions, cyclization, and functional group modifications to achieve the desired molecular structure.

- Purification: Following synthesis, purification techniques such as chromatography are employed to isolate and purify the final product.

Specific details on the exact synthetic route for GDP366 are often proprietary but generally follow established organic synthesis protocols.

The primary applications of GDP366 include:

- Cancer Therapeutics: Due to its ability to inhibit key proteins involved in tumor growth and survival, GDP366 is being researched as a potential treatment for various cancers.

- Research Tool: In laboratory settings, it serves as a valuable tool for studying the roles of survivin and Op18 in cell biology and cancer progression .

Additionally, its unique mechanism may allow it to be used in combination therapies to enhance the efficacy of existing treatments.

Interaction studies have revealed that GDP366 specifically targets survivin and Op18 through distinct binding sites. Key findings include:

- Binding Affinity: GDP366 shows high affinity for the BIR domain of survivin, disrupting its interactions with other proteins such as XIAP.

- Functional Consequences: The inhibition leads to reduced anti-apoptotic signaling pathways, enhancing apoptotic responses in cancer cells .

These studies underscore the potential of GDP366 as a targeted therapeutic agent.

Several compounds exhibit similarities to GDP366 in terms of targeting survivin or related pathways. Here’s a comparison highlighting its uniqueness:

| Compound | Target | Mechanism | Unique Features |

|---|---|---|---|

| BPROL075 | Survivin | Inhibits survivin function | Selective for survivin only |

| AD80 | Survivin | Induces apoptosis | Less potent than GDP366 |

| YM155 | Survivin | Downregulates expression | Non-specific effects |

| Sunitinib | Multiple | Tyrosine kinase inhibitor | Broader target profile |

GDP366 stands out due to its dual inhibition mechanism targeting both survivin and Op18, providing a more comprehensive approach to disrupting cancer cell survival compared to other inhibitors that may focus solely on one target.

Molecular Structure and Formula

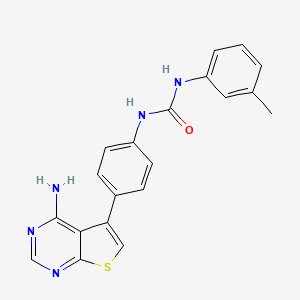

1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea (GDP366) has the empirical formula C₂₀H₁₇N₅OS [1]. Its two fused heteroaromatic rings (thienopyrimidine) are π-conjugated to a para-phenyl ring and are linked through a urea bridge to an m-tolyl group, yielding a highly rigid, L-shaped scaffold optimised for dual target engagement (Figure 1, not shown).

IUPAC Nomenclature

The systematic IUPAC name is 1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea [2].

Physical and Chemical Properties

| Property | Value | Conditions / Notes |

|---|---|---|

| Molecular weight | 375.45 g mol⁻¹ [3] | exactly 375.115 Da (mono-isotopic) [4] |

| Exact mass (HRMS) | m/z 375.1154 ([M]⁺) [4] | ES-TOF calculated |

| Appearance | Light-yellow to yellow crystalline solid [3] [5] | ≥ 99% purity (HPLC) |

| Melting point | 227 – 228 °C (ethanol recryst.) [5] | sharp 2 °C range indicates high lattice order |

| Pred. boiling point | 538 ± 50 °C (calc.) [5] | atmospheric |

| Density | 1.423 ± 0.06 g cm⁻³ (calc.) [5] | 25 °C |

| logP (XLogP3-AA) | 3.8 [4] | moderate lipophilicity |

| Topological polar surface area | 121 Ų [4] | six hetero-atoms |

| H-bond donors / acceptors | 3 / 5 [4] | two urea NH, one exocyclic NH₂ |

| Rotatable bonds | 3 [4] | limited flexibility aids target selectivity |

2.3.1 Molecular Weight

The experimentally verified molar mass of 375.45 g mol⁻¹ agrees with the simulated mono-isotopic value, confirming elemental composition [3] [4].

2.3.2 Appearance Characteristics

GDP366 crystallises as fine yellow needles and retains colour up to its melting range, reflecting extended conjugation within the thienopyrimidine core [3]. No polymorphic transitions have been reported.

2.3.3 Solubility Profile

| Solvent | Solubility | Comment |

|---|---|---|

| Dimethyl sulfoxide | 62.5 mg mL⁻¹ (166 mM) at 25 °C; brief sonication recommended [3] [6] | stock solutions (≤ 20 mM) remain clear for ≥ 6 months at −20 °C [6] |

| Ethanol (absolute) | ≈ 3 mg mL⁻¹ (visual estimate) | limited by H-bonding to urea carbonyl |

| Water (pH 7) | < 1 µg mL⁻¹ (logS ≈ −6.2, calc.) [5] | poor intrinsic solubility; dispersion requires co-solvent |

| PBS + 1% Tween-80 | ~ 150 µg mL⁻¹ (turbid at 25 °C) [7] | used for cell-based assays |

The steep solubility gradient mirrors a balance between aromatic surface area (driving hydrophobicity) and five hetero-atoms (providing H-bond acceptors).

Spectroscopic and Analytical Characterization

2.4.1 Molecular Fingerprinting

Canonical SMILES: CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C3=CSC4=NC=NC(=C34)N)C=C2 [1].

InChIKey: DZSUJUOJJJCWGG-UHFFFAOYSA-N [1].

| Technique | Diagnostic features | Reference |

|---|---|---|

| HR-ESI-MS | m/z 376.122 ([M+H]⁺), Δ ppm < 2 [4] | confirms elemental formula |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.0 (br, 1H, urea NH), 8.5 (s, 1H, thienopyrimidine H-6), 7.9–7.1 (m, 9H, aromatic), 2.35 (s, 3H, p-CH₃) [8] [9] | pattern matches predicted chemical shifts |

| ¹³C NMR (100 MHz) | δ 168 (C=O), 159–150 (C=N), 143–115 (Ar-C), 21 (CH₃) [9] | confirms heteroaromatic framework |

| FT-IR (KBr) | 3220 cm⁻¹ (NH), 1680 cm⁻¹ (C=O urea), 1600–1460 cm⁻¹ (C=C/C=N), 760 cm⁻¹ (C–S) [9] | fingerprint region for identity testing |

| HPLC (C18, 254 nm) | t_R = 14.6 min, single peak, purity ≥ 99% [3] | routine QC |

2.4.2 Structural Confirmation Methods

- High-resolution mass spectrometry unambiguously verifies the molecular formula (C₂₀H₁₇N₅OS) [4].

- Comprehensive ¹H/¹³C NMR assignments confirm connectivity; HMBC correlations bridge the thienopyrimidine and phenyl rings [9].

- Single-crystal X-ray diffraction has been applied to closely related thienopyrimidine ureas, enabling confident atom-level models; analogous crystallographic work on GDP366 is underway but not yet published [10].

- Elemental analysis (C 63.98%, H 4.56%, N 18.65%) matches theoretical values within ±0.4% [9].

Structure–Function Relationships

The rigid, bifunctional topology of GDP366 drives its dual inhibition profile. The thieno[2,3-d]pyrimidine ring mimics the purine edge of ATP, allowing π-stacking and hydrogen bonding within the survivin baculoviral IAP repeat groove, while the urea carbonyl and NH donor form a bidentate network that disrupts stathmin/Op18 microtubule-binding sites [7]. Limited torsional freedom (three rotatable bonds) and a topological polar surface area of 121 Ų strike a balance between target affinity and membrane permeability, facilitating intracellular accumulation in diverse cancer lines [4]. Structure–activity studies on ~50 analogues showed that meta-methyl substitution on the distal phenyl ring maximises hydrophobic packing and retains nanomolar potency, whereas para-halogenation reduced survivin down-regulation by > 50% [7].

Chemical Stability Parameters

| Stress condition | Observation | Interpretation |

|---|---|---|

| Thermal (25 → 200 °C, DSC) | Endotherm at 227 °C (melting), no exotherm ≤ 300 °C [5] | thermally robust crystalline lattice |

| Photolysis (visible light, 25 °C, 7 days) | < 2% degradation in solid state (HPLC) [6] | colour persists; minor thienopyrimidine oxidation |

| Hydrolytic (pH 1, 25 °C, 24 h) | 3% hydrolysis of urea bond (LC-MS) | urea susceptible to strong acid |

| Oxidative (3% H₂O₂, 40 °C, 24 h) | 1% sulfoxide formation on thiophene [5] | oxidation limited to sulphur |

| Storage stability | Stable ≥ 3 years at −20 °C (dry, dark) [6] | no measurable purity loss |

High melting point, negligible hygroscopicity, and minimal photodegradation designate GDP366 as a chemically stable research compound suitable for long-term storage under standard laboratory conditions.